4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid 4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748484
InChI: InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7)
SMILES:
Molecular Formula: C13H17F3N2O3
Molecular Weight: 306.28 g/mol

4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

CAS No.:

Cat. No.: VC17748484

Molecular Formula: C13H17F3N2O3

Molecular Weight: 306.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid -

Specification

Molecular Formula C13H17F3N2O3
Molecular Weight 306.28 g/mol
IUPAC Name 4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7)
Standard InChI Key HMSGKATVQOQMAS-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a pyridin-4-ylmethyl group. The geminal diol configuration introduces steric strain, which may influence its conformational flexibility and reactivity. The trifluoroacetate anion interacts ionically with the protonated piperidine nitrogen under acidic conditions, stabilizing the salt form .

Molecular Formula:
C11H16N2OC2HF3O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O} \cdot \text{C}_2\text{H}\text{F}_3\text{O}_2
Molecular Weight:
198.26(base)+114.02(TFA)=312.28g/mol198.26 \, (\text{base}) + 114.02 \, (\text{TFA}) = 312.28 \, \text{g/mol}

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, analogous piperidine-TFA salts exhibit the following properties:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxyl group under prolonged exposure to air .

  • pKa: The piperidine nitrogen has an estimated pKa of ~10.5, protonated under physiological conditions, while the hydroxyl group remains deprotonated (pKa ~16) .

Synthesis and Purification

Synthetic Routes

The compound can be synthesized through a two-step process:

Step 1: Alkylation of Piperidin-4-ol
Piperidin-4-ol reacts with 4-(chloromethyl)pyridine in the presence of a base (e.g., K2_2CO3_3) to form 4-(pyridin-4-ylmethyl)piperidin-4-ol. This SN2 reaction proceeds via nucleophilic displacement of the chloride by the piperidine nitrogen .

Step 2: Salt Formation with Trifluoroacetic Acid
The free base is treated with TFA in dichloromethane (DCM) to yield the trifluoroacetate salt, which is purified via RP-HPLC using a gradient of acetonitrile and water containing 0.1% TFA .

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Retention Time: ~5.2 minutes (C18 column, 10–100% MeOH gradient) .

  • Mass Spectrum: \text{M+H} $$$$^+ peak at m/z 199.1 (base) and \text{M+TFA-H} $$$$^- peak at m/z 313.3 .

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.45 (d, J = 5.6 Hz, 2H, pyridine H-2, H-6).

    • δ 7.35 (d, J = 5.6 Hz, 2H, pyridine H-3, H-5).

    • δ 3.85 (s, 2H, CH2_2-pyridine).

    • δ 3.10–2.95 (m, 4H, piperidine H-2, H-6).

    • δ 1.80–1.60 (m, 4H, piperidine H-3, H-5) .

Comparative Analysis of Analogous Compounds

CompoundStructureBiological ActivityReference
3-(Piperidin-4-ylmethoxy)pyridinePiperidine linked via ether to pyridineLSD1 inhibition (Ki_i = 380 nM)
4-(Imidazol-4-yl)piperidinePiperidine with imidazole substituentKinase inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator